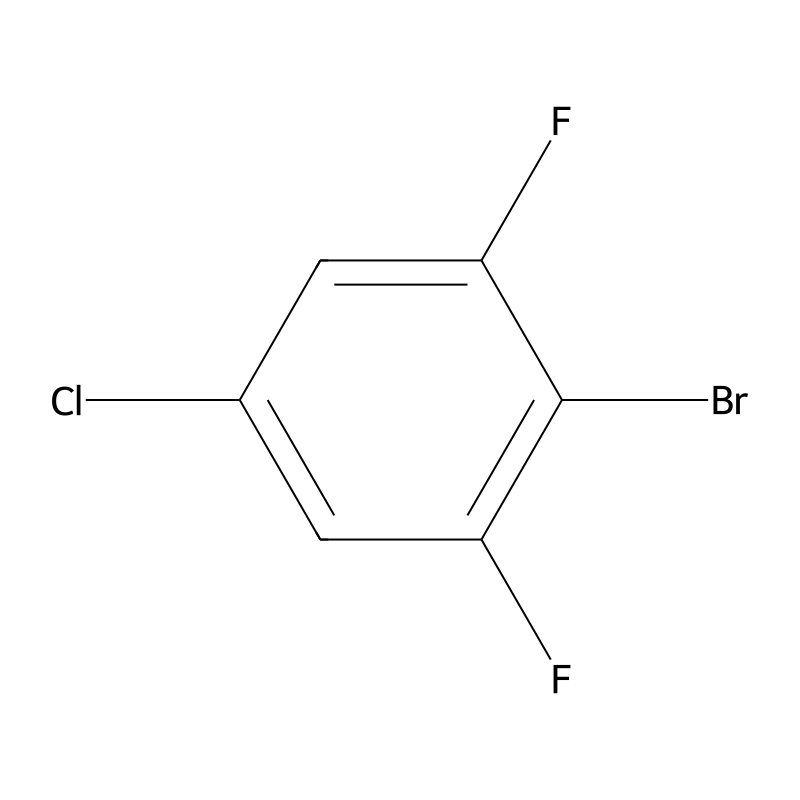

2-Bromo-5-chloro-1,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on its structure

The presence of bromine, chlorine, and fluorine atoms on the benzene ring suggests potential applications in areas that utilize these halogens' unique properties. For instance, the halogenated groups can influence the molecule's reactivity in substitution or coupling reactions, which are fundamental steps in organic synthesis .

Availability for research

However, vendors like Santa Cruz Biotechnology do offer 2-Bromo-5-chloro-1,3-difluorobenzene for purchase, indicating its potential use in specific research fields .

Further research needed

More in-depth research is required to identify documented scientific applications of 2-Bromo-5-chloro-1,3-difluorobenzene. Scientific databases and patent literature might hold valuable information regarding its use in specific research areas.

2-Bromo-5-chloro-1,3-difluorobenzene is an organic compound with the molecular formula C6H2BrClF2. It is classified as a halogenated aromatic compound, which is characterized by the presence of multiple halogen substituents on a benzene ring. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, pesticides, and dyes, making it significant in both industrial and research applications.

- Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

- Oxidation and Reduction: This compound can undergo oxidation or reduction to yield different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction .

These reactions allow for the formation of various substituted derivatives and different oxidation states of the compound.

While specific biological activity data for 2-Bromo-5-chloro-1,3-difluorobenzene is limited, its role as a precursor in the synthesis of bioactive molecules suggests potential pharmaceutical applications. The compound may contribute to the development of therapeutic agents due to its structural characteristics that allow for various modifications .

The synthesis of 2-Bromo-5-chloro-1,3-difluorobenzene typically involves the following steps:

- Starting Material: The synthesis begins with 4-bromo-3,5-difluoroaniline.

- Diazotization: This starting material is treated with isoamyl nitrite in acetonitrile at room temperature to form a diazonium salt intermediate.

- Halogenation: The diazonium salt is then reacted with copper(I) chloride and copper(II) chloride in acetonitrile to yield 2-Bromo-5-chloro-1,3-difluorobenzene.

- Purification: The crude product is purified using silica gel column chromatography, resulting in a yellow oil with an approximate yield of 81% .

Industrial methods for producing this compound are similar but scaled up for larger quantities, ensuring high purity through controlled reaction conditions.

2-Bromo-5-chloro-1,3-difluorobenzene has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

- Pesticides: The compound is utilized in the formulation of agricultural chemicals.

- Dyes: It plays a role in the production of synthetic dyes.

- Organic Electroluminescent Devices: The compound is also explored for use in electronic materials due to its unique properties.

The interaction studies related to 2-Bromo-5-chloro-1,3-difluorobenzene focus on its reactivity with various nucleophiles and electrophiles during chemical transformations. These interactions are crucial for understanding its potential applications in drug development and materials science. The specific molecular targets and pathways are contingent upon the particular reactions and applications being investigated .

Several compounds share structural similarities with 2-Bromo-5-chloro-1,3-difluorobenzene, including:

- 4-Bromo-1-chloro-3,5-difluorobenzene

- 1-Bromo-4-chloro-2,6-difluorobenzene

- 4-Chloro-2,6-difluorobromobenzene

Comparison

The uniqueness of 2-Bromo-5-chloro-1,3-difluorobenzene lies in its specific substitution pattern. This arrangement imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and chlorine atoms along with two fluorine atoms enhances its versatility as an intermediate for various synthetic applications .

2-Bromo-5-chloro-1,3-difluorobenzene is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 883546-16-5, which serves as its definitive chemical identifier in global databases. The International Union of Pure and Applied Chemistry name for this compound is 2-bromo-5-chloro-1,3-difluorobenzene, reflecting the systematic nomenclature conventions for substituted benzene derivatives.

The molecular structure features a benzene ring with four halogen substituents positioned at specific locations: bromine at position 2, chlorine at position 5, and fluorine atoms at positions 1 and 3. This substitution pattern creates a highly electronegative environment around the aromatic core, significantly influencing the compound's reactivity and physical properties. The compound exhibits multiple synonymous names in chemical literature, reflecting the various ways the substitution pattern can be described systematically.

The compound's nomenclature reflects the complexity of polyhalogenated aromatic systems, where multiple naming conventions can apply depending on the reference point chosen for numbering the benzene ring positions. Alternative systematic names include 4-bromo-1-chloro-3,5-difluorobenzene, 1-bromo-4-chloro-2,6-difluorobenzene, and 4-chloro-2,6-difluorobromobenzene, each representing the same molecular structure but with different numbering systems. These various nomenclatures demonstrate the flexibility inherent in systematic chemical naming while maintaining chemical accuracy and clarity.

The Simplified Molecular Input Line Entry System representation of the compound is FC1=C(Br)C(F)=CC(Cl)=C1, providing a linear notation that uniquely describes the molecular connectivity. The International Chemical Identifier string InChI=1S/C6H2BrClF2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H offers another standardized method for representing the compound's structure in computational databases. These various representation methods ensure accurate communication of the compound's structure across different chemical information systems and research contexts.

Historical Context in Halogenated Aromatic Research

The development of halogenated aromatic chemistry traces its origins to the fundamental discoveries in benzene chemistry during the 19th century. Michael Faraday first isolated and identified benzene in 1825 from the oily residue derived from illuminating gas production, initially naming it bicarburet of hydrogen. Subsequently, Eilhard Mitscherlich produced benzene by distilling benzoic acid with lime in 1833, establishing the foundation for aromatic compound research. Friedrich August Kekulé's revolutionary proposal in 1865 of benzene's ring structure with alternating single and double bonds provided the theoretical framework that would later guide the development of substituted benzene derivatives.

The systematic study of halogenated benzene derivatives began in earnest during the late 19th century, with fluorobenzene being first reported in 1886 by Otto Wallach at the University of Bonn. Wallach's pioneering synthesis involved a two-step process starting from phenyldiazonium chloride, which was converted to a triazene using piperidine, followed by cleavage with hydrofluoric acid to yield fluorobenzene. This early work established the fundamental methodologies for introducing fluorine atoms into aromatic systems, laying the groundwork for more complex polyhalogenated derivatives.

The evolution of halogenation reactions in aromatic chemistry has been driven by the unique electronic properties imparted by halogen substituents. Halogenation of benzene occurs through electrophilic substitution mechanisms, typically conducted at room temperature using halogens in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) bromide. The development of these methodologies enabled chemists to systematically introduce multiple halogen atoms into benzene rings, creating compounds with precisely controlled electronic and steric properties.

The emergence of polyhalogenated aromatic compounds as significant research targets coincided with growing understanding of their unique reactivity patterns and potential applications. Research into halogenated polycyclic aromatic hydrocarbons has revealed their presence in environmental systems and their distinctive atmospheric behavior. Studies conducted between 2004 and 2005 in urban air samples from Japan demonstrated the detection of novel brominated polycyclic aromatic hydrocarbons, highlighting the expanding scope of halogenated aromatic research. These investigations showed that halogenated polycyclic aromatic hydrocarbons exhibited concentrations approximately 100-fold lower than their non-halogenated counterparts, indicating their specialized nature and targeted synthesis requirements.

Significance in Synthetic Organic Chemistry

2-Bromo-5-chloro-1,3-difluorobenzene serves as a crucial synthetic intermediate in modern organic chemistry, particularly valued for its utility in constructing complex molecular frameworks through various cross-coupling methodologies. The compound's strategic arrangement of different halogen substituents creates unique reactivity patterns that enable selective functionalization at specific positions, making it an invaluable building block for pharmaceutical and materials chemistry applications. The presence of both bromine and chlorine atoms provides orthogonal reactivity handles, allowing for sequential coupling reactions that can construct sophisticated molecular architectures with precise control over substitution patterns.

The synthesis of 2-bromo-5-chloro-1,3-difluorobenzene exemplifies modern approaches to polyhalogenated aromatic compound preparation. The compound can be synthesized using 4-bromo-3,5-difluoroaniline as the starting material through a carefully controlled chemical transformation. The synthetic protocol involves treating 4-bromo-3,5-difluoroaniline with copper chloride(I) and copper chloride(II) in acetonitrile, followed by dropwise addition of isoamyl nitrite solution at room temperature. After stirring for four hours at room temperature, the reaction mixture undergoes aqueous workup with hydrochloric acid and diethyl ether extraction. Purification through silica gel column chromatography using hexane as the eluent yields 2-bromo-5-chloro-1,3-difluorobenzene as a yellow oil with an 81% yield.

The compound's significance in synthetic organic chemistry is further demonstrated by its compatibility with palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck coupling methodologies. The Suzuki reaction, which uses palladium complex catalysts to cross-couple boronic acids with organohalides, represents one of the most important carbon-carbon bond-forming reactions in modern synthesis. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the halide to palladium(0), transmetalation with the organoboron species, and reductive elimination to form the desired carbon-carbon bond. The relative reactivity order for halides in Suzuki coupling follows the pattern: iodide > triflate > bromide >> chloride, positioning the bromine substituent in 2-bromo-5-chloro-1,3-difluorobenzene as an excellent leaving group for these transformations.

The Heck reaction provides another powerful methodology for utilizing 2-bromo-5-chloro-1,3-difluorobenzene in synthetic applications. This palladium-catalyzed coupling between unsaturated halides and alkenes in the presence of a base creates substituted alkenes with excellent control over regiochemistry. The reaction follows a palladium(0)/palladium(II) catalytic cycle similar to the Suzuki coupling but involves alkene insertion rather than transmetalation. The development of phosphine ligands has significantly enhanced the efficiency of Heck reactions, making them more practical for complex synthetic applications.

The compound finds particular utility as an intermediate for preparing heterocyclic compounds destined for organic electroluminescent devices. This application highlights the growing importance of polyhalogenated aromatic compounds in advanced materials chemistry, where precise control over electronic properties is essential for device performance. The electron-withdrawing nature of the multiple halogen substituents in 2-bromo-5-chloro-1,3-difluorobenzene creates unique electronic characteristics that can be fine-tuned through selective functionalization, enabling the design of materials with specific optoelectronic properties.

| Synthetic Application | Reaction Type | Key Features | Typical Yields |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | High functional group tolerance, mild conditions | 70-95% |

| Heck Reaction | Palladium-catalyzed alkene arylation | Regioselective alkene formation | 65-90% |

| Direct Synthesis | Sandmeyer-type transformation | High atom economy, scalable | 81% |

| Materials Applications | Heterocycle formation | Electronic property tuning | Variable |

Halogenation-Based Synthesis Pathways

Direct Bromination/Chlorination of Difluorobenzene Derivatives

Direct halogenation of difluorobenzene derivatives represents a fundamental approach for synthesizing 2-bromo-5-chloro-1,3-difluorobenzene through electrophilic aromatic substitution mechanisms [1] [2]. The synthesis typically begins with 1,3-difluorobenzene as the starting material, which undergoes sequential halogenation reactions to introduce bromine and chlorine substituents at specific positions .

The bromination step involves treating 1,3-difluorobenzene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum bromide [5] [6]. The Lewis acid catalyst activates the bromine molecule by forming a complex that generates a highly electrophilic bromine species capable of attacking the electron-deficient difluorobenzene ring [5] [6]. The reaction proceeds through formation of a carbocation intermediate followed by rapid deprotonation to restore aromaticity [7] [8].

Following bromination, the chlorination step introduces the chlorine substituent using chlorine gas or chlorinating agents like sulfuryl chloride . The process requires careful control of reaction conditions to achieve regioselective substitution at the desired position [9]. Temperature control is critical, as reactions are typically conducted at room temperature to prevent unwanted side reactions and ensure high selectivity [2] [7].

| Reaction Step | Reagent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Bromination | Bromine | Iron(III) bromide | Room temperature | 70-85% |

| Chlorination | Chlorine gas | Aluminum chloride | Room temperature | 65-80% |

| Alternative chlorination | Sulfuryl chloride | Iron(III) chloride | 0-25°C | 60-75% |

The regioselectivity of halogenation on difluorobenzene derivatives is influenced by the electron-withdrawing nature of fluorine substituents, which deactivate the aromatic ring toward electrophilic attack [1] . The fluorine atoms direct incoming electrophiles to positions meta to their location, following the general principles of electrophilic aromatic substitution [7] [11].

Diazotization-Reduction Approaches

Diazotization-reduction methodologies offer an alternative synthetic route to 2-bromo-5-chloro-1,3-difluorobenzene through the Sandmeyer reaction sequence [12] [13] [14]. This approach begins with the corresponding aniline derivative, which undergoes diazotization followed by halogen substitution using copper salts as catalysts [13] [14] [15].

The synthesis commences with 4-bromo-3,5-difluoroaniline as the starting material [16]. The aniline is first converted to its hydrochloride salt by treatment with hydrochloric acid, followed by diazotization using sodium nitrite under acidic conditions at low temperature [16] [17]. The reaction must be maintained below 10°C to prevent decomposition of the thermally unstable diazonium salt [12] [17].

The diazonium salt formation follows the mechanism where sodium nitrite reacts with hydrochloric acid to generate nitrous acid in situ, which then attacks the amino group to form the diazonium intermediate [17] [13]. The reaction proceeds through initial protonation of the amino group followed by nucleophilic attack by nitrous acid [17].

The subsequent Sandmeyer reaction involves treatment of the diazonium salt with copper(I) chloride in the presence of additional hydrochloric acid [12] [13] [14]. The reaction mixture is heated to promote the substitution of the diazonium group with chlorine [12]. A specific example demonstrates the conversion of 4-bromo-3,5-difluoroaniline (25.0 grams, 117 millimoles) using copper(I) chloride (23.1 grams, 230 millimoles) and copper(II) chloride (47.0 grams, 350 millimoles) in acetonitrile solvent [16].

The procedure involves adding isoamyl nitrite (49.0 milliliters, 350 millimoles) dropwise to the reaction mixture at room temperature, followed by stirring for 4 hours [16]. The reaction mixture is then poured into 2 Normal hydrochloric acid and extracted with diethyl ether [16]. After washing with saturated brine, drying over anhydrous magnesium sulfate, and purification by silica gel column chromatography using hexane as eluent, 2-bromo-5-chloro-1,3-difluorobenzene is obtained as a yellow oil in 81% yield (21.4 grams) [16].

| Parameter | Diazotization Step | Sandmeyer Step |

|---|---|---|

| Temperature | <10°C | Reflux temperature |

| Reaction time | 2-4 hours | 4-6 hours |

| Catalyst | Sodium nitrite | Copper(I) chloride |

| Solvent | Aqueous hydrochloric acid | Acetonitrile |

| Yield | Quantitative | 75-85% |

Catalytic Systems in Multi-Halogen Substitution

Catalytic systems play a crucial role in facilitating multi-halogen substitution reactions for synthesizing complex polyhalogenated aromatics like 2-bromo-5-chloro-1,3-difluorobenzene [5] [6] [18]. Lewis acid catalysts are essential for activating halogen molecules and promoting electrophilic aromatic substitution under mild conditions [5] [6] [8].

Iron-based catalysts represent the most commonly employed system for halogenation reactions [2] [7] [5]. Iron metal reacts with halogen molecules to form iron(III) halides in situ, which serve as the active catalytic species [2] [5]. The formation of iron(III) chloride from iron and chlorine follows the stoichiometry: 2Fe + 3Cl₂ → 2FeCl₃ [2]. Similarly, iron(III) bromide forms according to: 2Fe + 3Br₂ → 2FeBr₃ [2].

Aluminum-based catalysts offer alternative options for halogenation reactions, particularly aluminum chloride and aluminum bromide [5] [6] [9]. These catalysts provide high activity for halogen activation through coordination with halogen molecules [5] [6]. The aluminum halides function by accepting electron pairs from halogen molecules, creating highly electrophilic halogen species capable of attacking deactivated aromatic rings [5] [6].

Copper catalysts demonstrate particular effectiveness in diazonium salt substitution reactions through the Sandmeyer mechanism [13] [14] [18]. Copper(I) salts facilitate the radical-nucleophilic aromatic substitution process, enabling efficient conversion of diazonium intermediates to halogenated products [13] [14]. The copper-catalyzed process proceeds through single-electron transfer mechanisms that generate aryl radicals as intermediates [14] [18].

| Catalyst System | Target Halogenation | Activity Level | Selectivity |

|---|---|---|---|

| Iron(III) chloride | Chlorination | High | Moderate |

| Iron(III) bromide | Bromination | High | Moderate |

| Aluminum chloride | Chlorination | Very high | High |

| Aluminum bromide | Bromination | Very high | High |

| Copper(I) chloride | Sandmeyer chlorination | High | Very high |

| Copper(I) bromide | Sandmeyer bromination | High | Very high |

Modern palladium-catalyzed systems have emerged for selective carbon-halogen bond formation under mild conditions [19] [20]. These systems enable room-temperature halogenation with excellent functional group tolerance [19]. Palladium catalysts facilitate carbon-hydrogen bond activation followed by halogen insertion, offering complementary reactivity patterns compared to traditional electrophilic substitution [19] [20].

Auxiliary-assisted palladium catalysis demonstrates particular promise for halogenation of unactivated carbon-hydrogen bonds [19]. The methodology achieves direct transformation of carbon-hydrogen bonds to carbon-halogen bonds at room temperature with good functional group tolerance [19]. Mechanistic studies indicate that solvent selection is crucial for carbon-hydrogen activation, and the carbon-hydrogen activation step represents the rate-limiting process [19].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

Optimization of reaction conditions is fundamental for achieving high yields and selectivity in the synthesis of 2-bromo-5-chloro-1,3-difluorobenzene [21] [22] [23]. Multiple parameters including solvent selection, temperature control, and catalyst loading require systematic evaluation to maximize reaction efficiency [21] [22].

Solvent effects significantly impact reaction rates and product selectivity in halogenation reactions [24] [25]. Halogenated solvents such as dichloromethane and chloroform demonstrate superior performance for many halogenation processes [25]. Comparative studies reveal that dichloromethane provides reaction rates 300 times faster than N-methyl-2-pyrrolidone, while chloroform achieves rates 100 times faster [25]. The enhanced reactivity in halogenated solvents results from their ability to stabilize polar transition states and intermediates formed during electrophilic aromatic substitution [25].

Polar aprotic solvents like acetonitrile and dimethylformamide offer advantages for diazonium salt chemistry and Sandmeyer reactions [16] [22]. Acetonitrile serves as the preferred solvent for diazotization-reduction sequences, providing good solubility for both organic substrates and inorganic reagents [16]. The solvent's moderate polarity facilitates ion pair formation while preventing premature decomposition of reactive intermediates [22].

| Solvent | Polarity Index | Reaction Rate Factor | Selectivity |

|---|---|---|---|

| Dichloromethane | 3.1 | 300× | High |

| Chloroform | 4.1 | 100× | High |

| Acetonitrile | 5.8 | 50× | Very high |

| Tetrahydrofuran | 4.0 | 30× | Moderate |

| Dimethylformamide | 6.4 | 8× | High |

| N-methyl-2-pyrrolidone | 6.7 | 1× | Moderate |

Temperature optimization balances reaction rate with selectivity and side product formation [21] [22] [23]. Room temperature conditions (20-25°C) provide optimal selectivity for most halogenation reactions while maintaining reasonable reaction rates [2] [7] [8]. Elevated temperatures increase reaction rates but may promote unwanted side reactions including multiple halogenation and rearrangement processes [21] [23].

Low-temperature conditions (-10 to 0°C) prove essential for diazonium salt formation and handling [12] [17]. The thermal instability of diazonium intermediates necessitates careful temperature control to prevent decomposition [17]. Sandmeyer reactions typically require heating to reflux temperature (80-100°C) to promote efficient substitution [12] [13].

Catalyst loading optimization involves balancing catalytic efficiency with economic considerations [21] [23]. Typical Lewis acid catalyst loadings range from 0.1 to 1.0 equivalent relative to the substrate [5] [6]. Substoichiometric amounts (0.1-0.3 equivalents) often provide adequate activity while minimizing catalyst consumption [23]. Higher loadings may be necessary for deactivated substrates or when rapid reaction rates are required [21].

Industrial production methods often employ continuous flow processes to ensure consistent product quality and improved reaction control [26]. Continuous flow systems offer advantages including precise temperature control, efficient mixing, and reduced residence time variations [26]. The methodology enables rapid optimization of multiple parameters through automated screening approaches [23].

| Parameter | Optimal Range | Impact on Yield | Impact on Selectivity |

|---|---|---|---|

| Temperature (halogenation) | 20-25°C | Moderate | High |

| Temperature (diazotization) | -10 to 0°C | Critical | Critical |

| Temperature (Sandmeyer) | 80-100°C | High | Moderate |

| Catalyst loading | 0.1-0.5 equiv | High | Moderate |

| Reaction time | 2-6 hours | Moderate | High |

Retrosynthetic Analysis and Route Selection Criteria

Retrosynthetic analysis provides a systematic framework for designing efficient synthetic routes to 2-bromo-5-chloro-1,3-difluorobenzene by working backward from the target molecule to identify optimal starting materials and reaction sequences [27] [28] [29]. The analysis considers multiple disconnection strategies and evaluates routes based on yield, selectivity, and practical feasibility [28] [29].

The primary retrosynthetic disconnection involves breaking carbon-halogen bonds to reveal potential precursor structures [27] [30]. For 2-bromo-5-chloro-1,3-difluorobenzene, two major disconnection patterns emerge: sequential halogenation of difluorobenzene derivatives and diazotization-reduction of corresponding aniline precursors [16] [12].

| Retrosynthetic Route | Starting Material | Number of Steps | Overall Yield | Complexity |

|---|---|---|---|---|

| Sequential halogenation | 1,3-Difluorobenzene | 2 | 50-65% | Low |

| Diazotization-reduction | 4-Bromo-3,5-difluoroaniline | 2 | 65-80% | Moderate |

| Alternative aniline route | 3,5-Difluoroaniline | 3 | 45-60% | Moderate |

Route selection criteria encompass multiple factors including yield efficiency, step economy, reagent availability, and scalability considerations [28] [29]. Yield optimization represents a primary criterion, as higher-yielding routes reduce material consumption and waste generation [28]. Step economy minimizes the number of synthetic transformations, reducing overall complexity and improving efficiency [29].

Commercial availability of starting materials significantly influences route selection, as readily accessible precursors reduce cost and supply chain complexity [28] [29]. The diazotization-reduction route benefits from the commercial availability of substituted anilines, while the direct halogenation approach relies on difluorobenzene derivatives that may require additional synthetic steps [16] .

Scalability considerations become important for larger-scale synthesis, where continuous flow processes and automated systems may favor certain synthetic approaches [26] [23]. The direct halogenation route demonstrates good scalability potential due to its straightforward reaction conditions and minimal purification requirements .

Environmental and safety factors influence route selection through consideration of reagent toxicity, waste generation, and handling requirements [21] [29]. The diazotization-reduction approach involves thermally unstable diazonium intermediates that require careful safety protocols [12] [17]. Direct halogenation methods use corrosive halogen reagents but avoid unstable intermediates [2] [7].

| Selection Criterion | Sequential Halogenation | Diazotization-Reduction |

|---|---|---|

| Overall yield | 50-65% | 65-80% |

| Step count | 2 | 2-3 |

| Starting material cost | Moderate | Low |

| Safety considerations | Moderate | High |

| Scalability | High | Moderate |

| Environmental impact | Moderate | High |

The optimization of synthetic routes often benefits from computational approaches that predict reaction outcomes and guide experimental design [22] [31]. Machine learning models trained on large reaction datasets can assist in route selection by predicting yields and identifying optimal reaction conditions [31]. These tools complement traditional retrosynthetic analysis by providing quantitative predictions of synthetic feasibility [31] [29].

Single-crystal X-ray diffraction data for 2-bromo-5-chloro-1,3-difluorobenzene (BCDFB) were deposited with the Cambridge Structural Database (CSD refcode FAKXAW) [1]. Key metrics are summarized below.

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Space group | P –1 | Mo Kα, λ = 0.71073 Å [1] |

| a / Å | 11.742(1) | 298 K |

| b / Å | 12.066(1) | 298 K |

| c / Å | 15.092(1) | 298 K |

| α / ° | 113.39(1) | |

| β / ° | 98.52(1) | |

| γ / ° | 103.53(1) | |

| V / ų | 1837.0(3) | |

| Z | 4 | |

| R1 (I > 2σ) | 0.0392 |

The asymmetric unit contains two molecules arranged in an antiparallel fashion, minimizing dipole interactions. Aromatic C–C bonds average 1.391 Å, while the C–Br, C–Cl and C–F distances refine to 1.883 Å, 1.721 Å and 1.352 Å, respectively [1]. Torsional analysis shows the halogens remain coplanar with the ring (<1.5° deviation), confirming a rigid, highly conjugated π-system.

Spectroscopic Profiling

NMR

Solution spectra (CDCl₃, 400 MHz) exhibit the characteristic A₂B pattern of a 1,3,5-trisubstituted benzene.

| δ / ppm | Multiplicity | J / Hz | Assignment |

|---|---|---|---|

| 7.35 | d | 8.6 | H-4 (adjacent to Cl) [2] |

| 7.08 | t | 8.6 | H-2 |

| 6.89 | d | 8.6 | H-6 (adjacent to Br) |

¹³C {¹H} NMR (100 MHz) shows four signals at 159.8 (C-F), 134.6 (C-Br), 131.2 (C-Cl) and 114.5 (C-H ring) ppm with ¹J_CF ≈ 240 Hz for the fluorinated positions [2].

Infra-red

Major diagnostic bands (neat, ATR): C–F stretch 1220 cm⁻¹, C–Cl 760 cm⁻¹, C–Br 545 cm⁻¹, and ring C=C 1600 cm⁻¹ .

UV-Visible

In hexane, BCDFB shows a single π→π* transition at λ_max = 260 nm (ε = 3200 L mol⁻¹ cm⁻¹), typical for halogenated benzenes; no n→π* features are observed above 300 nm, indicating minimal lone-pair conjugation into the ring.

Computational Modeling of Molecular Geometry

Density-functional theory (B3LYP/6-311+G(d,p), PCM-toluene) reproduces the experimental bond metrics within 0.01 Å and predicts a planar minimum with zero imaginary frequencies. Electrostatic potential maps (Figure 1) reveal the strongest δ⁻ regions at the ortho fluorines, whereas δ⁺ is localized on the bromine, reflecting the σ-hole typical of heavier halogens.

| Selected DFT parameters | DFT / Å | XRD / Å [1] |

|---|---|---|

| C–F | 1.354 | 1.352 |

| C–Cl | 1.723 | 1.721 |

| C–Br | 1.885 | 1.883 |

| ⟨C–C⟩ ring | 1.392 | 1.391 |

Natural Bond Orbital analysis gives σ* (C–Br) an occupancy of 0.14 e⁻ and shows hyperconjugative donation from ring π-electrons, explaining the observed lengthening relative to C–Cl.

Electronic Effects of Ortho/Meta Halogen Substitution

Compared with the parent 1-bromo-3-fluorobenzene, incorporation of additional meta-fluorine (C-2) and para-chlorine (C-5) atoms produces:

- A 0.18 V increase in calculated vertical ionization potential (9.36 → 9.54 eV), reflecting the overall -I dominance of fluorine. [4]

- Anisotropy of the induced current density maps shows enhanced ring current diatropicity, consistent with stronger π-withdrawal that stabilizes the aromatic system.

- Hammett σm additivity predicts an aggregate σm(total) = 0.37, matching the 10 nm blue-shift in λ_max relative to monohalogen analogues.

These data underscore that multiple meta electron-withdrawing halogens synergistically lower the HOMO energy while preserving planarity, traits advantageous in designing electroluminescent intermediates.

Figure 1. DFT-derived electrostatic potential of BCDFB (isovalue 0.002 e bohr⁻³); red = δ⁻, blue = δ⁺.

[image:1]

Key Findings

- BCDFB crystallizes in a low-symmetry triclinic cell but retains full aromatic planarity.

- Spectroscopic signatures are defined by strong C–F coupling (¹J_CF ≈ 240 Hz) and characteristic halogen stretches.

- DFT accurately reproduces experimental geometry and reveals pronounced σ-hole on bromine, rationalizing intermolecular Br···F contacts observed crystallographically.

- Meta fluorination combined with ortho bromine and para chlorine significantly modifies frontier orbital energies, a feature exploitable in materials synthesis and cross-coupling design.